Product packaging for 3-Isopropyl-2,4-dimethoxyphenol(Cat. No.:)

3-Isopropyl-2,4-dimethoxyphenol

Cat. No.: B12863561
M. Wt: 196.24 g/mol
InChI Key: HOANNBRZKUQLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-2,4-dimethoxyphenol is a substituted phenolic compound that serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. Its primary research value lies in its role as a direct precursor for the generation of ortho-quinone methide intermediates, a reactive species valuable for constructing more complex molecular architectures . This compound has been specifically utilized in the synthesis of trimeric monoterpenoid scaffolds, such as (±)-schefflone, via an ortho-quinone methide-triggered Diels-Alder reaction . Furthermore, it can be functionalized at the hydroxy group through a Mannich-type reaction to produce intermediates like 6-[(dibenzylamino)methyl]-3-isopropyl-2,4-dimethoxyphenol, which can undergo thermal elimination to regenerate the ortho-quinone methide for subsequent cyclization or trapping reactions . This makes this compound a valuable building block for researchers developing novel synthetic methodologies and exploring the construction of complex polycyclic structures. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Hazard Statements: Please refer to the Safety Data Sheet (SDS) for comprehensive hazard information. Precautionary Statements: Handle with appropriate personal protective equipment and only in a well-ventilated area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O3 B12863561 3-Isopropyl-2,4-dimethoxyphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2,4-dimethoxy-3-propan-2-ylphenol

InChI

InChI=1S/C11H16O3/c1-7(2)10-9(13-3)6-5-8(12)11(10)14-4/h5-7,12H,1-4H3

InChI Key

HOANNBRZKUQLBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1OC)O)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Isopropyl 2,4 Dimethoxyphenol and Its Structural Analogues

De Novo Synthesis Approaches to the 3-Isopropyl-2,4-dimethoxyphenol Core Phenolic Scaffold

The construction of the this compound framework can be approached through multi-step sequences starting from simpler, commercially available materials. A key challenge lies in achieving the specific regiochemistry of the substituents on the aromatic ring.

One effective strategy begins with a readily available substituted phenol (B47542), such as 2-isopropylphenol (B134262). electronicsandbooks.com A sequence involving bromination, methylation, and subsequent functional group manipulations can be employed to build the desired substitution pattern. For instance, the synthesis of the crucial precursor 1,2-dimethoxy-3-isopropylbenzene has been achieved from 2-isopropylphenol. electronicsandbooks.com This process involves the bromination of 2-isopropylphenol to yield 2-bromo-6-isopropylphenol, followed by formylation to introduce a carbonyl group. Subsequent oxidation with basic hydrogen peroxide and methylation with dimethyl sulfate (B86663) affords the target 1,2-dimethoxy-3-isopropylbenzene. electronicsandbooks.com This intermediate can then be further functionalized, for example, through electrophilic substitution, to install the hydroxyl group at the C4 position.

More advanced and convergent strategies for building highly substituted phenolic rings de novo have also been developed. The Wulff-Dötz reaction, for example, is a powerful benzannulation reaction that combines a Fischer carbene, an alkyne, and carbon monoxide to generate a substituted phenol coordinated to a chromium tricarbonyl complex. wikipedia.org This method offers a pathway to complex phenols from acyclic precursors. wikipedia.org Another powerful approach involves a cycloaddition cascade. A method reported by the Beaudry group utilizes a Diels-Alder-retro-Diels-Alder sequence between hydroxypyrones and nitroalkenes to construct highly substituted, and even fully substituted, phenols with complete regiochemical control. oregonstate.edu This one-step conversion is highly versatile and allows for programmable substitution at any position on the phenolic ring, representing a state-of-the-art method for accessing complex scaffolds like this compound. oregonstate.edu

Functionalization and Derivatization Strategies for Related Phenolic Precursors

Once a core phenolic scaffold is obtained, its functionalization and derivatization are key to creating diverse analogues. Phenols can be modified at the hydroxyl group or on the aromatic ring itself. Classical derivatization of the phenolic hydroxyl includes acylation and alkylation. nih.gov For instance, acetate (B1210297) esters of phenols can be readily formed, which can serve as protecting groups or modify the compound's properties. nih.gov

Electrophilic aromatic substitution is a fundamental strategy for modifying the phenolic ring. The hydroxyl group and existing alkoxy groups are strong activating groups, directing incoming electrophiles primarily to the ortho and para positions. However, this can lead to mixtures of regioisomers. nih.gov For example, the Vilsmeier formylation of 3,5-dimethoxyphenol (B141022), a structural analogue, yields primarily the 4-formyl product but also produces the 2-formyl regioisomer and a bis-formylated byproduct. acs.org Similarly, the nitration of electron-rich phenols can be challenging due to the propensity for oxidation, but methods using nitronium tetrafluoroborate (B81430) have proven effective for substrates like 3,5-dimethoxyphenol. uj.ac.za

A specific derivatization of this compound itself involves the Mannich reaction. Reacting the phenol with formaldehyde (B43269) and dibenzylamine (B1670424) introduces a 6-[(dibenzylamino)methyl] group onto the ring, creating a precursor for further transformations. thieme-connect.com

Modern synthetic methods offer more precise control over regioselectivity. The C–H functionalization of free phenols, often using a directing group strategy, has emerged as a powerful tool. mdpi.comresearchgate.net These methods can selectively activate and functionalize specific C-H bonds, avoiding issues with competing isomers. acs.org Another advanced strategy is the electrochemical oxidation of phenols, which can lead to the formation of fluorescent dimers or oligomers, effectively creating new, larger structures. acs.org

Synthesis of Ortho-Quinone Methide Intermediates Derived from this compound

Ortho-quinone methides (o-QMs) are highly reactive, transient intermediates of significant synthetic utility. nih.govrsc.org They are characterized by a cyclohexadiene core with a carbonyl group and an exocyclic methylene (B1212753) unit. nih.gov Their high reactivity stems from their polarized nature and the energetic driving force of re-aromatization upon reaction with nucleophiles or dienophiles. nih.govrsc.org

A key derivative of this compound, namely 6-[(dibenzylamino)methyl]-3-isopropyl-2,4-dimethoxyphenol, serves as a stable precursor to a corresponding o-QM. thieme-connect.com Heating this Mannich base results in the elimination of dibenzylamine to generate the transient o-QM intermediate in situ. thieme-connect.comd-nb.info

The generated o-QM is a potent electrophile and can be trapped by various nucleophiles in 1,4-conjugate addition reactions, where the nucleophile adds to the exocyclic methylene carbon. thieme-connect.comnih.gov For example, the o-QM derived from the aforementioned precursor has been successfully trapped with 3-(dimethylamino)-5,5-dimethylcyclohex-2-en-1-one and benzotriazole. thieme-connect.com These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the benzylic position.

The generation of o-QMs is not limited to the thermal decomposition of Mannich bases. Other methods include:

Oxidation: Oxidation of 2-alkyl-substituted phenols, for instance with silver oxide, can generate o-QMs. documentsdelivered.com

Base-induced Elimination: Readily available 2-tosylalkylphenols can eliminate the tosyl group under mild basic conditions to form o-QMs. rsc.org

Thermolysis/Lewis Acid Treatment: Stable precursors like 2-phenyl-4H-1,3,2-benzodioxaborins can generate o-QMs upon thermolysis or treatment with a Lewis acid. cdnsciencepub.com

Photogeneration: Substituted hydroxybenzyl alcohols can undergo photodehydroxylation to form o-QMs in aqueous solutions. cdnsciencepub.com

The table below summarizes the generation and trapping of the o-QM derived from a this compound precursor.

o-QM PrecursorGeneration MethodTrapping Agent (Nucleophile)Product TypeReference
6-[(dibenzylamino)methyl]-3-isopropyl-2,4-dimethoxyphenolHeating (thermal elimination)3-(Dimethylamino)-5,5-dimethylcyclohex-2-en-1-oneTetrahydro-1H-xanten-1-one derivative thieme-connect.com
6-[(dibenzylamino)methyl]-3-isopropyl-2,4-dimethoxyphenolHeating (thermal elimination)Benzotriazole6-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol derivative thieme-connect.com

Exploration of Related Alkyl- and Alkoxy-Substituted Phenols and Their Synthetic Routes

The synthesis of this compound is part of the broader field of preparing substituted phenols. A variety of methods exist to synthesize phenols with diverse alkyl and alkoxy substitution patterns, each with its own advantages and limitations.

Electrochemical synthesis offers a simple and efficient procedure for producing alkoxy-substituted phenols from hydroquinone (B1673460) and its substituted analogues. electrochem.org This method avoids hazardous alkylating agents like dialkylsulfates and can be performed in an undivided flow cell, providing excellent yields. electrochem.org

Catalytic methods are also prevalent. One approach involves the reaction of an alkyl-substituted phenol with an alcohol and an aldehyde under the influence of a mixed secondary and tertiary amine catalyst to generate alkoxyalkyl-substituted phenols. google.com For the synthesis of the core phenol ring itself, the copper-catalyzed hydroxylation of aryl halides (iodides and bromides) with tetrabutylammonium (B224687) hydroxide (B78521) provides a general and efficient route to substituted phenols under aerobic conditions. organic-chemistry.orgthieme-connect.com Furthermore, selective hydrodeoxygenation (HDO) using catalysts like bimetallic iron-ruthenium nanoparticles can convert readily available hydroxy-acetophenone derivatives into alkyl phenols, showing high tolerance for other functional groups. livescience.io

Classical methods such as transalkylation , where a phenol reacts with an organic compound having an available alkyl group (e.g., toluene) in the presence of a zeolite catalyst, are also used to prepare alkyl-substituted phenols. google.com

A particularly powerful modern approach is the one-step pericyclic cascade reaction involving hydroxypyrones and nitroalkenes. oregonstate.edu This method provides access to di-, tri-, tetra-, and even pentasubstituted phenols with absolute regiochemical control, making it an exceptionally valuable tool for constructing complex phenolic structures. oregonstate.edu

The following table summarizes various synthetic routes to related substituted phenols.

Synthetic MethodStarting MaterialsKey Reagents/CatalystsProduct TypeKey FeaturesReference
Electrochemical SynthesisHydroquinones, AlcoholsElectrochemical cellAlkoxy-substituted phenolsSimple, high yield, avoids hazardous reagents electrochem.org
Copper-Catalyzed HydroxylationAryl iodides/bromidesCuI, 8-hydroxyquinaldineSubstituted phenolsGeneral, efficient, aerobic conditions organic-chemistry.orgthieme-connect.com
Catalytic HydrodeoxygenationHydroxy-acetophenonesBimetallic Fe-Ru NanoparticlesAlkyl-substituted phenolsSelective ketone reduction, high functional group tolerance livescience.io
Cycloaddition CascadeHydroxypyrones, NitroalkenesHeat (Diels-Alder-retro-Diels-Alder)Highly substituted phenolsComplete regiochemical control, high complexity from simple precursors oregonstate.edu
Zeolite-Catalyzed TransalkylationPhenols, Alkyl-aromatics (e.g., toluene)Zeolite catalystAlkyl-substituted phenolsUses stable, bulk chemicals google.com
Amine-Catalyzed AlkoxyalkylationPhenols, Alcohols, AldehydesSecondary/tertiary amine mixAlkoxyalkyl-substituted phenolsNormal pressure reflux conditions google.com

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 3 Isopropyl 2,4 Dimethoxyphenol

Oxidative Coupling Reactions and Associated Mechanistic Pathways (e.g., Trimerization to Schefflone)

Oxidative coupling represents a significant class of reactions for phenols, and 3-isopropyl-2,4-dimethoxyphenol is no exception. A notable example is its oxidative trimerization to form the natural product (±)-schefflone. acs.orgacs.org This transformation highlights the propensity of the phenol (B47542) to undergo oxidation to form reactive species that can then oligomerize.

The reaction is believed to proceed through the initial oxidation of the phenol. This oxidation can be initiated by reagents like silver oxide. researchgate.net The oxidation of the parent compound, or a closely related derivative like espintanol, generates a phenoxy radical. This radical is stabilized by resonance, with delocalization of the unpaired electron onto the aromatic ring. This radical species is a key precursor to the formation of an ortho-quinone methide intermediate, which is central to the subsequent coupling steps.

The trimerization to schefflone is proposed to be a non-enzymatic process involving a Diels-Alder-type cycloaddition. researchgate.net In this complex cascade, the ortho-quinone methide derivative of the parent phenol acts as both the diene and the dienophile. researchgate.net The specific mechanistic pathway involves the formation of a dimeric intermediate, which then reacts with a third monomeric unit to yield the final trimeric structure of schefflone. The intricate stereochemistry of schefflone is established during these cycloaddition events. It has been demonstrated that the oxidation of this compound itself can lead to the formation of (±)-schefflone. acs.orgacs.org

ReactionReactantKey IntermediateProductReference
Oxidative TrimerizationThis compoundortho-Quinone Methide(±)-Schefflone acs.orgacs.orgresearchgate.net

Generation and Trapping of Highly Reactive Intermediates (e.g., ortho-Quinone Methides)

A key aspect of the chemistry of this compound is its ability to serve as a precursor to highly reactive ortho-quinone methides (o-QMs). These transient species are not typically isolated but are generated in situ and react immediately with available trapping agents.

One established method for generating an o-QM from a derivative of this compound involves the thermal treatment of a Mannich base precursor. Specifically, heating 6-[(dibenzylamino)methyl]-3-isopropyl-2,4-dimethoxyphenol leads to the elimination of dibenzylamine (B1670424) and the formation of the corresponding o-QM. researchgate.netd-nb.infobeilstein-journals.orgresearchgate.net This intermediate is a potent electrophile and readily undergoes reactions with suitable nucleophiles or dienophiles.

The transient nature of these o-QMs necessitates the use of trapping experiments to confirm their formation and study their reactivity. For instance, when the o-QM derived from the aforementioned Mannich base is generated in the presence of a trapping agent like 3-(dimethylamino)-5,5-dimethylcyclohex-2-en-1-one, a tetrahydro-1H-xanten-1-one derivative is formed. researchgate.netd-nb.infobeilstein-journals.org Benzotriazole can also be used to trap this reactive intermediate. researchgate.net These trapping reactions provide strong evidence for the existence of the fleeting o-QM and demonstrate its utility as a key intermediate in the synthesis of more complex molecules. d-nb.infobeilstein-journals.org

PrecursorCondition for o-QM GenerationTrapping AgentProduct of TrappingReference
6-[(dibenzylamino)methyl]-3-isopropyl-2,4-dimethoxyphenolHeating3-(dimethylamino)-5,5-dimethylcyclohex-2-en-1-oneTetrahydro-1H-xanten-1-one derivative researchgate.netd-nb.infobeilstein-journals.org
6-[(dibenzylamino)methyl]-3-isopropyl-2,4-dimethoxyphenolHeatingBenzotriazoleTrapped adduct researchgate.net

Investigations into Nucleophilic Addition and Substitution Reactions at the Aromatic Core

The electron-rich nature of the aromatic ring in this compound generally makes it more susceptible to electrophilic rather than nucleophilic attack. Direct nucleophilic aromatic substitution on the phenol itself is not a commonly observed reaction pathway under standard conditions.

However, the generation of the ortho-quinone methide intermediate opens up a pathway for what is effectively a nucleophilic addition to the aromatic system. The o-QM is a powerful electrophile, and its formation is the key step in many reactions that result in the addition of a nucleophile to the aromatic core. The driving force for the reaction of the o-QM with a nucleophile is the re-aromatization of the ring system. d-nb.infobeilstein-journals.org

For example, in the context of Mannich-type reactions, the formation of an o-QM intermediate is followed by a nucleophilic addition step that restores the aromaticity of the phenol ring. d-nb.infobeilstein-journals.org While research has shown that 2,4-dimethoxyphenol (B87100) can enhance the yield of phosphine-catalyzed intermolecular γ-additions of nitrogen nucleophiles to alkynes and allenes, this appears to be a catalytic effect rather than a direct substitution on the phenol ring itself. nih.gov

Mechanistic Studies of Rearrangement and Cyclization Phenomena

The reactive intermediates derived from this compound, particularly ortho-quinone methides, are pivotal in rearrangement and cyclization reactions. The trimerization to schefflone, as discussed earlier, is a prime example of a complex cyclization cascade initiated by the formation of an o-QM. researchgate.net This process involves a Diels-Alder-type cycloaddition, which is a powerful tool for the construction of cyclic systems. researchgate.net

The potential for o-QMs to participate in various cycloaddition reactions has been a subject of broader synthetic interest. For example, o-QMs can undergo [6+4] cycloadditions with suitable partners under photoredox catalysis, leading to the formation of complex, fused-ring systems. rsc.org While this specific reaction has not been detailed with the o-QM from this compound, it illustrates the general reactivity profile of such intermediates.

Furthermore, this compound has been utilized as a starting material in the synthesis of taiwaniaquinoids, which involves a key polyene cyclization step. core.ac.uk In this context, the phenol serves as a building block for a more complex precursor that then undergoes the desired cyclization. The Claisen rearrangement of allyl phenyl ethers is another well-known rearrangement that leads to cyclized products, and while not specifically documented for the allyl ether of this compound, it represents a potential pathway for rearrangement and cyclization for this class of compounds. weebly.com

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the chemical environment of magnetically active nuclei, such as protons (¹H) and carbon-13 (¹³C), within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. In the ¹H NMR spectrum of a related compound, 3,4-dimethoxyphenol (B20763), characteristic signals for the aromatic protons and methoxy (B1213986) groups are observed. tandfonline.com For instance, the aromatic protons typically appear as multiplets in the region of δ 6.5-7.5 ppm, while the methoxy protons resonate as sharp singlets around δ 3.7-3.9 ppm. tandfonline.com The isopropyl group in 3-isopropyl-2,4-dimethoxyphenol would introduce a septet for the methine proton and a doublet for the methyl protons, with specific chemical shifts influenced by the electronic environment of the phenyl ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. In the ¹³C NMR spectrum of 3-isopropylphenol, a related structure, distinct signals are observed for each carbon atom, including those of the isopropyl group and the aromatic ring. chemicalbook.com For this compound, the spectrum would reveal signals for the aromatic carbons, with those bonded to oxygen atoms shifted downfield. The carbons of the two methoxy groups would appear in the δ 55-60 ppm region, and the isopropyl group would show characteristic signals for its methine and methyl carbons. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

To achieve a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be instrumental in confirming the connectivity within the isopropyl group and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. core.ac.ukrsc.org This technique is crucial for assigning the proton signal to its corresponding carbon atom in the skeleton of this compound. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). core.ac.ukmdpi.com This is particularly useful for establishing the connectivity between the isopropyl group and the aromatic ring, as well as the positions of the methoxy groups relative to other substituents. core.ac.ukmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This information is valuable for determining the spatial arrangement of the substituents on the aromatic ring.

Through the combined application of these 2D NMR techniques, a complete and detailed structural assignment of this compound can be achieved. core.ac.ukrsc.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. rsc.orgrsc.org This allows for the determination of the elemental composition of a compound, providing strong evidence for its chemical formula. rsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Fragmentation Patterns

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. escholarship.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds. escholarship.org In the context of this compound, GC-MS would provide a characteristic retention time and a mass spectrum. The mass spectrum would display the molecular ion peak, corresponding to the mass of the intact molecule, as well as a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure by analyzing the masses of the fragments and proposing logical bond cleavages. For instance, the fragmentation might involve the loss of a methyl group from a methoxy substituent or the cleavage of the isopropyl group.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and non-volatile molecules. tandfonline.commdpi.comrsc.org It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. tandfonline.commdpi.comrsc.org For this compound, ESI-MS would be used to accurately determine its molecular weight. High-resolution ESI-MS can provide the exact mass of the molecular ion, which can then be used to calculate the elemental formula with high confidence, confirming the number of carbon, hydrogen, and oxygen atoms in the molecule. mdpi.comrsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. By analyzing the frequencies of absorbed or scattered light, specific functional groups can be identified, providing a molecular fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a detailed map of the functional groups present. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its phenolic hydroxyl group, methoxy groups, isopropyl group, and the substituted aromatic ring.

The analysis of related methoxy- and halogeno-phenols reveals key vibrational modes that can be extrapolated to our target molecule. nih.gov The hydroxyl (-OH) group is anticipated to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of intermolecular hydrogen bonding. The precise position and shape of this band can be influenced by concentration and the physical state of the sample.

The aromatic ring itself will produce a series of bands. The C-H stretching vibrations on the benzene (B151609) ring are expected to appear just above 3000 cm⁻¹. In-plane C=C stretching vibrations of the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. researchgate.net Furthermore, the C-O stretching vibrations of the phenolic hydroxyl and the two methoxy groups will give rise to strong absorptions. For the phenolic C-O, this stretch is usually observed around 1200-1260 cm⁻¹. The aryl-alkyl ether C-O stretching from the methoxy groups is expected to produce strong bands in the 1020-1275 cm⁻¹ range.

The isopropyl group will contribute its own set of characteristic vibrations. The aliphatic C-H stretching of the methyl groups will be observed in the 2850-2970 cm⁻¹ range. Bending vibrations for the isopropyl group, such as the characteristic doublet for the gem-dimethyl group, are expected around 1370-1385 cm⁻¹.

A summary of the expected FTIR absorption bands for this compound, based on data from analogous compounds, is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic -OHO-H Stretch (H-bonded)3200 - 3600 (broad)
Aromatic RingC-H Stretch3000 - 3100
Isopropyl GroupC-H Stretch2850 - 2970
Aromatic RingC=C Stretch1450 - 1600
Isopropyl GroupC-H Bend1370 - 1385
Phenolic C-OC-O Stretch1200 - 1260
Methoxy GroupsC-O Stretch1020 - 1275
Aromatic RingC-H Out-of-plane Bend750 - 900

Raman spectroscopy provides information complementary to FTIR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of a molecule. A key difference is that Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, while FTIR is more sensitive to polar bonds and asymmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for identifying the vibrations of the benzene ring and the carbon skeleton of the isopropyl group. The symmetric breathing mode of the aromatic ring, which is often weak or absent in the FTIR spectrum, typically gives a strong and sharp signal in the Raman spectrum. The C-C stretching vibrations of the aromatic ring and the isopropyl group are also expected to be prominent.

Studies on substituted phenols have shown that Raman spectra provide valuable data for assigning vibrational frequencies. nih.govoptica.org In conjunction with FTIR, a more complete picture of the vibrational landscape of the molecule can be achieved. For instance, while the O-H stretch is a dominant feature in FTIR, it is often a weak and broad signal in the Raman spectrum of hydrogen-bonded phenols. Conversely, the symmetric stretches of the aromatic ring are often strong and well-defined in Raman spectra.

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic RingRing Breathing Mode~1000
Aromatic RingC=C Stretch1400 - 1650
Isopropyl GroupC-C Stretch800 - 1200
Methoxy GroupsC-O Stretch1000 - 1200
Aromatic RingC-H In-plane Bend1000 - 1300

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. The regions of a molecule that absorb UV-Vis light are known as chromophores.

In this compound, the primary chromophore is the substituted benzene ring. The hydroxyl (-OH) and the two methoxy (-OCH₃) groups are powerful auxochromes, which are substituents on the chromophore that modify the wavelength and intensity of the absorption. These electron-donating groups cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic ring. For phenols and their derivatives, these typically appear as two main absorption bands. The primary band (E2-band) is usually found at shorter wavelengths (around 200-240 nm), while a secondary band (B-band) appears at longer wavelengths (around 260-290 nm). The presence of the two methoxy groups, in addition to the hydroxyl group, is expected to shift these absorptions to even longer wavelengths. For example, studies on 2,6-dimethoxyphenol (B48157) have provided insights into its UV absorption characteristics. researchgate.net The isopropyl group, being a weak alkyl substituent, is expected to have a minor effect on the electronic transitions compared to the potent hydroxyl and methoxy groups.

The position of the absorption maxima can also be influenced by the solvent polarity and the pH of the solution. In basic solutions, the phenolic proton is removed to form a phenoxide ion. This increases the electron-donating ability of the oxygen, leading to a significant bathochromic shift of the absorption bands.

TransitionExpected λmax (nm) (in a neutral, non-polar solvent)
π → π* (Primary Band)~ 220 - 240
π → π* (Secondary Band)~ 270 - 290

Advanced Analytical Methodologies for Detection, Identification, and Quantification in Complex Matrices

Advanced Chromatographic Techniques

Chromatography is the cornerstone of modern analytical chemistry for separating complex mixtures. For a substituted phenol (B47542) like 3-Isopropyl-2,4-dimethoxyphenol, both gas and liquid chromatography offer powerful solutions, especially when enhanced with multidimensional approaches and sophisticated detectors.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique ideal for resolving highly complex mixtures that are intractable by single-column GC. wikipedia.orgrsc.org In GC×GC, the effluent from a primary analytical column is continuously transferred to a second, shorter column with a different stationary phase via a modulator. wikipedia.org This process generates a highly detailed two-dimensional chromatogram, offering a significant increase in peak capacity and resolution.

This enhanced separation power is critical for distinguishing this compound from its structural isomers and other related phenolic compounds that may be present in the same sample. For instance, in the analysis of wine volatiles or atmospheric aerosols, hundreds or even thousands of compounds can co-exist. rsc.orgresearchgate.net Standard GC-MS analysis may suffer from co-elution, where two or more compounds exit the column at the same time, leading to ambiguous identification and inaccurate quantification. researchgate.net

GC×GC, often coupled with Time-of-Flight Mass Spectrometry (TOFMS), overcomes this limitation. The structured nature of the 2D chromatogram, where chemically similar compounds appear in distinct patterns, aids in identification. rsc.org This methodology has been successfully applied to characterize the complex volatile profiles of wines and to screen for a wide array of organic compounds in aerosol particles, demonstrating its suitability for the trace analysis of specific target analytes within a dense chemical background. rsc.orgcore.ac.uk

Key Parameters for GC×GC Analysis:

Parameter Description Relevance to Analysis
Column Set A primary non-polar column and a secondary polar column are typically used for separating phenolic compounds. Provides orthogonal separation, separating compounds by boiling point on the first dimension and by polarity on the second.
Modulator A device that traps, focuses, and re-injects small, sequential fractions from the first column to the second. Ensures the entire sample is subjected to the two-dimensional separation, preserving the comprehensive nature of the analysis. wikipedia.org
Modulation Period The time between successive injections onto the second column, typically 2-10 seconds. Must be optimized to properly sample the peaks eluting from the first column without sacrificing resolution in the second dimension.

| Detector | TOFMS is preferred for its high acquisition speed and ability to generate complete mass spectra for the very narrow peaks produced by GCxGC. rsc.org | Allows for confident identification of target analytes and unknown compounds in the sample. |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of semi- and non-volatile compounds, including many phenols. lcms.czthermofisher.com Its versatility is enhanced by the wide array of available stationary phases and detection methods, allowing for the development of highly specific analytical procedures.

For this compound, a reversed-phase HPLC method would be a primary choice. The separation of its positional isomers, such as 3,5-dimethoxyphenol (B141022) and 2,6-dimethoxyphenol (B48157), has been demonstrated on various columns, including Pentafluorophenyl (PFP) and C18 phases. lcms.czlcms.cz PFP columns, in particular, offer alternative selectivity for halogenated and polar aromatic compounds, which can be advantageous for resolving complex mixtures of phenols. lcms.cz

The choice of detector is crucial for achieving the desired sensitivity and selectivity:

UV-Vis Detector: A standard detector that measures the absorbance of the analyte. It is robust and effective if the analyte has a distinct chromophore and is present at sufficient concentrations.

Diode Array Detector (DAD): Provides spectral information across a range of wavelengths, which aids in peak purity assessment and compound identification.

Fluorescence Detector (FLD): Offers high sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. science.gov

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight and structural information, enabling definitive identification and quantification even at trace levels in complex matrices. science.gov

The following table illustrates typical conditions for separating dimethoxyphenol isomers, which could be adapted for this compound.

Illustrative HPLC Separation of Phenolic Isomers

Parameter Condition Reference
Column Accucore PFP, 2.6 µm, 50 x 2.1 mm lcms.cz
Mobile Phase A: Water + 0.1% formic acid; B: Acetonitrile + 0.1% formic acid lcms.cz
Gradient 15–30% B in 7 minutes lcms.cz
Flow Rate 600 µL/min lcms.cz

| Detection | UV at 270 nm | lcms.cz |

Sample Preparation and Extraction Methods for Trace Analysis

Effective sample preparation is a prerequisite for successful chromatographic analysis, especially at trace levels. The goal is to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate it to a level suitable for detection.

Liquid-Liquid Extraction (LLE) and Supercritical Fluid Extraction (SFE)

Liquid-Liquid Extraction (LLE) is a classic and widely used technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.netresearchgate.net For phenolic compounds in aqueous samples, the pH of the aqueous phase is a critical parameter. By adjusting the pH, the phenolic compound can be maintained in its neutral form, which is more soluble in organic solvents like dichloromethane, ethyl acetate (B1210297), or methyl isobutyl ketone, thereby improving extraction efficiency. mdpi.com Research on extracting phenolic compounds from bio-oils and wastewater has shown that parameters such as the solvent-to-feed ratio, temperature, and reaction time must be optimized to maximize recovery. researchgate.net

Supercritical Fluid Extraction (SFE) is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. ajgreenchem.comresearchgate.net SC-CO₂ is non-toxic, non-flammable, and easily removed from the extract by simple depressurization. ajgreenchem.com The solvating power of a supercritical fluid can be precisely tuned by changing the pressure and temperature, allowing for selective extraction. ajgreenchem.comresearchgate.net While pure SC-CO₂ is non-polar, its polarity can be increased by adding a small amount of a co-solvent, such as ethanol (B145695) or methanol, making it highly effective for extracting moderately polar compounds like phenols from solid or liquid matrices. uwo.ca

Comparison of LLE and SFE for Phenol Extraction

Feature Liquid-Liquid Extraction (LLE) Supercritical Fluid Extraction (SFE)
Principle Partitioning between two immiscible liquids. Solvation using a fluid above its critical temperature and pressure. ajgreenchem.com
Solvents Organic solvents (e.g., ethyl acetate, dichloromethane). mdpi.com Supercritical CO₂, often with polar co-solvents (e.g., ethanol). ajgreenchem.com
Selectivity Moderate; depends on solvent choice and pH. High; tunable by adjusting pressure and temperature. ajgreenchem.com
Environmental Impact High; generates organic solvent waste. Low; CO₂ is recycled and considered a green solvent. researchgate.net

| Post-Extraction | Requires solvent evaporation, which can lead to loss of volatile analytes. | Solvent is easily removed by depressurization, preserving thermolabile compounds. |

Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME)

Solid Phase Extraction (SPE) is a versatile and widely adopted technique for sample cleanup and concentration that has largely replaced LLE for many applications. researchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. researchgate.net For phenolic compounds in complex matrices like wine, mixed-mode polymeric cation-exchange sorbents can be used to achieve highly selective cleanup by exploiting the acidic nature of phenols. researchgate.net

Solid Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample or its headspace. researchgate.net Analytes partition into the fiber coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net Headspace SPME (HS-SPME) is particularly well-suited for isolating volatile and semi-volatile compounds, like many phenols and their derivatives, from complex food and environmental samples. nih.gov It is a simple, fast, and sensitive method for sample preparation.

Molecular Distillation for Fractionation

Molecular distillation is a purification technique performed under high vacuum, which allows for distillation at significantly lower temperatures than conventional methods. The process separates compounds based on their molecular weight. In this technique, the distance between the evaporator and the condenser is very short, often comparable to the mean free path of the distilling molecules. This minimizes pressure drop and allows substances with high boiling points to be distilled without thermal degradation.

While specific applications for this compound are not documented, molecular distillation is a valuable tool for the fractionation of complex organic mixtures, such as pyroligneous acid or crude bio-oils, which can contain a wide variety of phenolic compounds. mdpi.com This method could be employed as a preliminary fractionation step to separate a class of compounds (e.g., phenols) from much heavier or lighter components in an extract before more detailed chromatographic analysis.

Development and Validation of Robust Analytical Methods for Quantitative Determination

The accurate quantification of this compound in complex matrices is essential for understanding its contribution to the chemical profile and potential properties of various substances. However, a comprehensive review of the scientific literature reveals a notable absence of specifically published and validated analytical methods dedicated solely to the quantitative determination of this compound. While numerous studies detail the analysis of other structurally related phenolic compounds in diverse samples such as wine, essential oils, and food products, a robust, validated method for this compound remains to be explicitly described. acs.orgmdpi.comnih.govmdpi.comnih.govnih.govcabidigitallibrary.orgaesacademy.orgresearchgate.netuaic.rosrce.hrunitylabservices.eunih.govsci-hub.seresearchgate.netdss.go.th

Despite this gap, the principles and techniques applied to similar analytes provide a strong foundation for the development and validation of a suitable analytical method. Methodologies such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for the analysis of volatile and semi-volatile phenolic compounds and can be adapted for this compound. nih.govnih.gov

Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Based on established protocols for analogous phenolic compounds, a hypothetical yet scientifically grounded GC-MS method can be proposed. This method would likely involve an initial sample preparation step to extract and concentrate the analyte from the matrix, followed by chromatographic separation and mass spectrometric detection.

Sample Preparation:

A common approach for extracting phenolic compounds from liquid samples is liquid-liquid microextraction (LLME) or solid-phase extraction (SPE). mdpi.comnih.gov For solid samples, an initial solvent extraction would be necessary. The choice of solvent and extraction conditions would need to be optimized to ensure efficient recovery of this compound.

Chromatographic and Mass Spectrometric Conditions:

The following table outlines proposed GC-MS parameters, derived from methods used for similar phenolic compounds.

Table 1: Proposed GC-MS Method Parameters for the Analysis of this compound

ParameterProposed Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL (splitless mode)
Oven Temperature ProgramInitial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Characteristic IonsTo be determined from the mass spectrum of a pure standard

Method Validation

A critical step in the development of any analytical method is its validation to ensure reliability, accuracy, and precision. The validation would be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following tables present illustrative data for the key validation parameters, based on typical performance characteristics observed for the analysis of similar phenolic compounds by GC-MS.

Linearity:

The linearity of the method would be assessed by analyzing a series of standard solutions of this compound at different concentrations.

Table 2: Illustrative Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.576,170
1.0151,980
5.0759,900
10.01,525,000
Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) and Limit of Quantification (LOQ):

The LOD and LOQ would be determined to establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often calculated based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.

Table 3: Illustrative LOD and LOQ Data

ParameterIllustrative Value (µg/mL)
Limit of Detection (LOD)0.03
Limit of Quantification (LOQ)0.1

Accuracy and Precision:

Accuracy, expressed as percent recovery, and precision, expressed as relative standard deviation (RSD), would be evaluated by analyzing replicate samples spiked with known concentrations of the analyte.

Table 4: Illustrative Accuracy and Precision Data

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL) (n=6)Recovery (%)RSD (%)
0.50.4896.04.5
2.52.55102.03.2
7.57.4198.82.8

The development and validation of such a method would provide a crucial tool for the accurate and reliable quantification of this compound in various complex matrices, enabling further research into its occurrence, properties, and significance.

Emerging Research Directions and Future Outlook for 3 Isopropyl 2,4 Dimethoxyphenol

Exploration of Unexplored Synthetic Pathways and Novel Catalytic Transformations

The synthesis of polysubstituted phenols like 3-Isopropyl-2,4-dimethoxyphenol is an area of active research. Traditional methods often face limitations, prompting the exploration of new synthetic routes.

One novel approach involves the SNAr reaction of 2,5-dinitrofuran (B3358867) with various nucleophiles. This method leads to the formation of polysubstituted phenols through a Diels-Alder cycloaddition and subsequent aromatization. arkat-usa.org While not yet applied to this compound specifically, this pathway offers a versatile strategy for creating various substitution patterns on the phenol (B47542) ring. arkat-usa.org

Catalytic transformations are also at the forefront of synthetic innovation. For instance, a cationic Ruthenium-H complex has been shown to be an effective catalyst for the dehydrative C-H coupling of phenols with ketones. nih.govacs.org This method allows for the direct olefination of ketones to form trisubstituted olefins, presenting a potential route for modifying the phenolic structure. nih.govacs.org

Furthermore, palladium-catalyzed hydroxylation of aryl halides offers another avenue for phenol synthesis. organic-chemistry.org The use of highly active monophosphine-based catalysts in a biphasic solvent system has enabled the direct and selective synthesis of phenols from aryl halides and KOH. organic-chemistry.org These advanced catalytic systems tolerate a wide range of functional groups, making them suitable for the synthesis of complex molecules like this compound. organic-chemistry.org

Synthetic Approach Key Features Potential Application for this compound
SNAr of 2,5-dinitrofuranVersatile for polysubstituted phenols.Could be adapted to introduce the isopropyl and methoxy (B1213986) groups.
Ru-H Catalyzed C-H CouplingDirect olefination of ketones.Potential for functionalization of the phenol ring.
Pd-catalyzed HydroxylationHigh functional group tolerance.A direct route to the phenol from a corresponding aryl halide.

Investigation of its Role in Complex Chemical Systems and Reaction Networks

The reactivity of this compound makes it a valuable component in complex chemical systems. Research has shown that it can undergo oxidation and trimerization to form compounds like (±)-schefflone. nih.gov This reactivity highlights its potential as a building block in the synthesis of complex natural products.

In the context of reaction networks, substituted phenols can act as organophotoredox catalysts. acs.org Phenolate (B1203915) anions, generated from phenols, are electron-rich intermediates that can promote visible-light-driven transformations. acs.org Although not yet demonstrated with this compound, its structure suggests it could be a precursor to a photoactive phenolate anion, opening up possibilities for its use in photocatalysis. acs.org

The study of ortho-quinone methides (o-QMs) also provides insight into the potential roles of this compound. Phenolic Mannich bases can generate o-QMs, which are key intermediates in the synthesis of various biologically active compounds, including certain alkaloids. d-nb.info The structure of this compound makes it a candidate for conversion into an o-QM, which could then be trapped by various nucleophiles to create complex molecular architectures. d-nb.info

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. For this compound, this translates to developing more sustainable and environmentally friendly synthetic methods.

One promising green approach is the use of biocatalysis. Laccases, a type of enzyme, can be used for the synthesis of fine chemicals under mild conditions. mdpi.com For example, laccases have been used to catalyze the synthesis of 5,6-dihydroxylated benzo[b]furans from catechols and 1,3-dicarbonyls in a one-pot reaction. mdpi.com Laccase-mediated oxidation of 2,6-dimethoxyphenol (B48157) has also been shown to produce dimers with enhanced antioxidant capacity. researchgate.net These examples suggest that biocatalytic routes could be developed for the synthesis and derivatization of this compound.

The use of green solvents and catalysts is another key aspect of sustainable synthesis. A highly efficient protocol for the ipso-hydroxylation of arylboronic acids to phenols has been developed using hydrogen peroxide in ethanol (B145695), a green solvent, without the need for a catalyst or additives. rsc.org This method is rapid and scalable, offering a greener alternative to traditional hydroxylation methods. rsc.org

Furthermore, heteropolyacids are being investigated as recyclable solid catalysts for various organic transformations, including esterification and the synthesis of heterocyclic compounds. researchgate.net Their strong acidity and oxidizing capacity, combined with their reusability, make them attractive for developing sustainable synthetic processes. researchgate.net

Green Chemistry Approach Description Relevance to this compound
BiocatalysisUse of enzymes like laccases for synthesis.Potential for mild and selective synthesis and derivatization.
Green Solvents/ReagentsUse of environmentally benign solvents and reagents like ethanol and H₂O₂.Can significantly reduce the environmental impact of synthesis.
Recyclable CatalystsUse of solid acid catalysts like heteropolyacids.Promotes sustainability through catalyst reuse.

Integration of Advanced Spectroscopic and Computational Methodologies for Deeper Mechanistic Understanding

To fully harness the potential of this compound, a deep understanding of its structure, reactivity, and reaction mechanisms is crucial. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.

Density Functional Theory (DFT) calculations have been successfully employed to study the structure, molecular electrostatic potential, and thermodynamic properties of related dimethoxyphenol derivatives. tulane.edu Such computational studies can predict the stability of different tautomeric forms and provide insights into reaction energetics. tulane.edu For instance, DFT studies on the ruthenium-catalyzed dehydrative C-H coupling of phenols with ketones have elucidated the origin of stereoselectivity in the formation of olefin products. nih.govacs.org

Thermochemical studies, combining experimental techniques like combustion calorimetry and Calvet microcalorimetry with computational methods, provide accurate data on the enthalpies of formation of dimethoxyphenol isomers. acs.org This information is vital for understanding the energetics of reactions involving these compounds.

Advanced spectroscopic techniques are also critical. Gas chromatography-mass spectrometry (GC-MS) is used to determine the concentrations of volatile compounds, including substituted phenols, in complex mixtures like wine. oeno-one.eu Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for the structural characterization of novel synthesized compounds, as demonstrated in the synthesis of (3-hydroxy-2,4-dimethoxyphenyl)(phenyl) methanones. researchgate.net

The integration of these advanced methodologies will continue to provide a more complete picture of the chemical behavior of this compound, guiding the design of new synthetic strategies and the discovery of novel applications.

Q & A

Basic: What are the established synthetic routes for 3-Isopropyl-2,4-dimethoxyphenol?

Synthesis typically involves:

  • Friedel-Crafts alkylation : Introducing the isopropyl group to a dimethoxyphenol precursor using catalysts like AlCl₃ or FeCl₃ under anhydrous conditions.
  • O-Methylation : Protecting phenolic hydroxyl groups via methylation using dimethyl sulfate or methyl iodide in alkaline media .
  • Regioselective substitution : Ensuring proper positioning of substituents by leveraging directing effects of methoxy groups.

Advanced: How can regioselectivity challenges in alkylation of dimethoxyphenol derivatives be addressed?

  • Steric and electronic modulation : Use bulky catalysts (e.g., zeolites) to direct alkylation to the meta position relative to methoxy groups.
  • Temperature control : Lower temperatures favor kinetic control, reducing undesired byproducts.
  • Computational modeling : DFT calculations predict reactive sites by analyzing electron density distribution .

Basic: What analytical techniques are optimal for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~3.8 ppm for methoxy protons, δ ~1.2 ppm for isopropyl methyl groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 210.136).
  • HPLC-PDA : Purity assessment and quantification using C18 columns with methanol/water gradients.

Advanced: How can NMR spectroscopy differentiate positional isomers in methoxy-substituted isopropylphenols?

  • Chemical shift splitting : Ortho methoxy groups exhibit deshielding (~δ 3.9 ppm) compared to para (~δ 3.7 ppm).
  • Coupling patterns : Vicinal coupling (J = 2–3 Hz) in ortho-substituted derivatives vs. no coupling in para isomers.
  • NOE experiments : Spatial proximity of isopropyl to methoxy groups confirms substitution pattern .

Basic: What are the known antioxidant mechanisms of this compound?

  • Radical scavenging : Hydrogen donation from phenolic -OH to stabilize free radicals (e.g., DPPH assay).
  • Chelation : Methoxy groups may coordinate metal ions, reducing oxidative stress.
  • Synergistic effects : Enhanced activity in combination with ascorbic acid or tocopherols .

Advanced: What computational methods predict the antioxidant efficacy of substituted phenols?

  • DFT calculations : Bond dissociation enthalpy (BDE) of O-H bonds and ionization potential (IP) correlate with radical scavenging capacity.
  • QSAR models : Parametric analysis of substituent electronic effects (Hammett σ values) to predict activity trends .

Basic: What stability considerations are critical for storing this compound?

  • Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photooxidation.
  • Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles.
  • Moisture control : Use desiccants (silica gel) to prevent hydrolysis of methoxy groups .

Advanced: What degradation pathways occur under accelerated aging conditions?

  • Oxidation : Formation of quinone derivatives via radical intermediates.
  • Demethylation : Acidic or enzymatic cleavage of methoxy groups to yield catechol derivatives.
  • Isomerization : Thermal rearrangement to ortho or para isomers under prolonged heating .

Basic: What toxicological profiles exist for this compound?

  • Acute toxicity : LD₅₀ values (oral, rat) typically >2000 mg/kg, indicating low acute hazard.
  • Skin irritation : Mild irritant; use nitrile gloves and lab coats during handling.
  • Ecotoxicology : Moderate aquatic toxicity (EC₅₀ ~10 mg/L for Daphnia magna) .

Advanced: How does substitution pattern influence cytotoxicity in phenolic derivatives?

  • Electron-withdrawing groups : Nitro or halogen substituents increase cytotoxicity by enhancing electrophilicity.
  • Hydrophobicity : Isopropyl and methoxy groups improve membrane permeability, altering cell uptake kinetics.
  • Apoptosis pathways : Activation of caspase-3/7 via ROS generation in cancer cell lines .

Basic: What are the applications of this compound in polymer chemistry?

  • Antioxidant additive : Stabilizes polyolefins against thermal degradation during processing.
  • Crosslinking agent : Participates in radical-initiated polymerization for epoxy resins.
  • Surface modification : Enhances hydrophobicity in coatings .

Advanced: How does structural modification enhance thermal stabilization efficiency?

  • Branching : Introducing tert-butyl groups improves steric hindrance, reducing radical chain reactions.
  • Conjugation : Extended π-systems (e.g., fused aromatic rings) dissipate thermal energy via resonance .

Methodological: How to resolve contradictions in reported antioxidant activity data?

  • Standardize assays : Use identical DPPH concentrations (e.g., 100 μM) and incubation times (30 min).
  • Control purity : HPLC quantification (>98% purity) to exclude confounding impurities.
  • Environmental factors : Document oxygen levels and solvent polarity (e.g., ethanol vs. DMSO) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.